
LH65.3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
LH65.3 is an S. typhimurium infection inhibitor on the activity of DUSP3, DUSP11, and DUSP27.
Wissenschaftliche Forschungsanwendungen
2. Antiproliferative and Antimetastasis Agent L651582 L651582 is a novel carboxyamide-amino-imidazole compound studied for its inhibitory effects on cancer proliferation, adhesion, and motility. It significantly inhibited autocrine motility factor-stimulated tumor cell motility and tumor cell adhesion, presenting itself as a novel anticancer agent (Kohn & Liotta, 1990).
3. Liver X Receptors in Cholesterol Transport Synthetic LXR agonists have shown to inhibit atherosclerosis progression by upregulating genes encoding ATP binding cassette transporters, promoting efflux of cholesterol, and aiding in biliary and fecal excretion of cholesterol (Naik et al., 2005).
4. 5‐HT3 Recognition Sites in the Gastrointestinal Tract Studies identified 5‐HT3 recognition sites in the rat gastrointestinal tract, which are relevant to the potential use of 5‐HT3 receptor ligands to modify secretory and contraction responses in the gastrointestinal system (Champaneria et al., 1992).
5. RANKL Inhibition in Langerhans Cell Histiocytosis Treatment RANKL expression within Langerhans Cell Histiocytosis (LCH) lesions was studied, showing potential for RANKL inhibition as a rational therapeutic approach (Makras et al., 2015).
6. Cyclopropanyldehydrocostunolide LJ in High Glucose-Induced Podocyte Injury Cyclopropanyldehydrocostunolide LJ was investigated for its effects on high glucose-induced podocyte injury, revealing its potential in attenuating such injuries by suppressing RANKL/RANK-mediated NF-κB and MAPK signaling pathways (Chen et al., 2016).
Eigenschaften
CAS-Nummer |
1494676-74-2 |
|---|---|
Produktname |
LH65.3 |
Molekularformel |
C21H20N2O5S |
Molekulargewicht |
412.46 |
IUPAC-Name |
(Z)-3-(4-(tert-butyl)benzyl)-5-(4-hydroxy-3-nitrobenzylidene)thiazolidine-2,4-dione |
InChI |
InChI=1S/C21H20N2O5S/c1-21(2,3)15-7-4-13(5-8-15)12-22-19(25)18(29-20(22)26)11-14-6-9-17(24)16(10-14)23(27)28/h4-11,24H,12H2,1-3H3/b18-11- |
InChI-Schlüssel |
MJZOTNCBEWTGDG-WQRHYEAKSA-N |
SMILES |
O=C(N(CC1=CC=C(C(C)(C)C)C=C1)C/2=O)SC2=C/C3=CC=C(O)C([N+]([O-])=O)=C3 |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
LH65.3; LH-65.3; LH 65.3; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



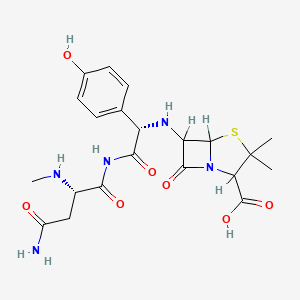
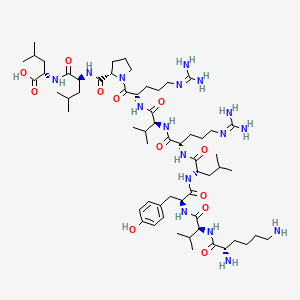
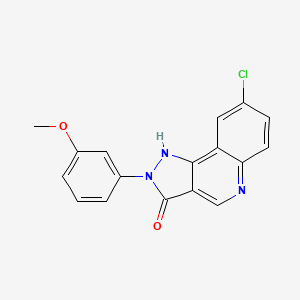

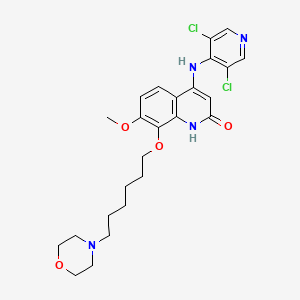
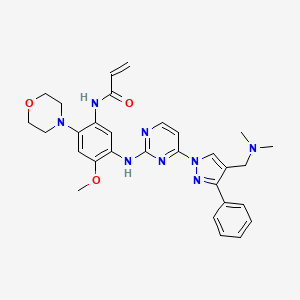
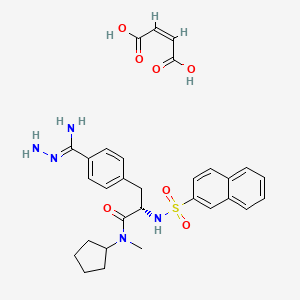
![Benzeneacetamide, alpha-(cyclopentylmethyl)-N-(5-methoxythiazolo[5,4-b]pyridin-2-yl)-4-[(4-methyl-1-piperazinyl)sulfonyl]-, (alphaR)-](/img/structure/B608493.png)
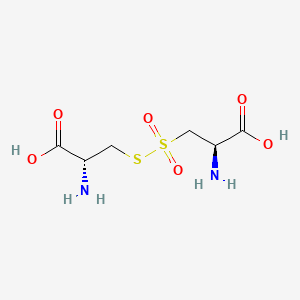
![N-[4-(6,7-dimethoxyquinolin-4-yl)oxy-3-fluorophenyl]-4-ethoxy-1-(4-fluoro-2-methylphenyl)pyrazole-3-carboxamide](/img/structure/B608498.png)